molecular formula C10H16N2O2S B2914579 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396634-54-0

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2914579
CAS No.: 1396634-54-0
M. Wt: 228.31
InChI Key: DVBBTSHNDMROAC-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that features a pyrrolidine ring, a thiazepane ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one typically involves the formation of the thiazepane ring followed by the introduction of the pyrrolidine-1-carbonyl group. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but with different functional groups.

    Thiazepane derivatives: Compounds with a thiazepane ring but different substituents.

Uniqueness

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one is unique due to its combination of a pyrrolidine ring and a thiazepane ring with a carbonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

3-(Pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • PI3K Inhibition : The compound has been identified as an inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) pathway, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. Inhibition of this pathway has implications for treating autoimmune diseases, cancer, and neurodegenerative disorders .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated that the compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and KB (nasopharyngeal carcinoma) cells. The IC₅₀ values were comparable to established chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed through various assays:

CompoundAnti-inflammatory RatioReference DrugComparison
This compound19.8DexamethasoneLess active than dexamethasone but promising for further development

Case Studies

Case Study 1: Inhibition of PI3Kγ

In a controlled study, this compound was tested for its ability to inhibit PI3Kγ activity in human leukocytes. Results indicated a significant reduction in PI3Kγ-mediated signaling pathways, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another study focused on the compound's effects on MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. The mechanism appeared to involve activation of the MAPK signaling pathway .

Properties

IUPAC Name

3-(pyrrolidine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c13-9-3-6-15-7-8(11-9)10(14)12-4-1-2-5-12/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBBTSHNDMROAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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